

Leniolisib's Role in the PI3K/AKT/mTOR Signaling Pathway: A Technical Guide

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Compound of Interest

Compound Name:	Leniolisib
Cat. No.:	B608518

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Introduction

Leniolisib, marketed as Joenja, is a first-in-class, potent, and selective small molecule inhibitor of the delta isoform of the phosphoinositide 3-kinase (PI3K δ).^{[1][2][3]} It is the first therapy approved specifically for Activated Phosphoinositide 3-kinase Delta Syndrome (APDS), a rare primary immunodeficiency.^{[1][2][4]} APDS is caused by gain-of-function mutations in the genes encoding the catalytic subunit p110 δ (PIK3CD) or loss-of-function variants in the gene for the regulatory subunit p85 α (PIK3R1) of PI3K δ .^{[1][5]} These mutations lead to hyperactivity of the PI3K/AKT/mTOR signaling pathway, a critical network that governs a multitude of cellular processes including cell growth, proliferation, survival, and metabolism.^{[5][6][7]} The resulting dysregulation manifests as immunodeficiency, lymphoproliferation, autoimmunity, and an increased risk of lymphoma.^{[8][9]} This guide provides an in-depth technical overview of **Leniolisib**'s mechanism of action, its targeted role within the PI3K/AKT/mTOR pathway, and the key experimental data supporting its therapeutic efficacy.

Mechanism of Action: Correcting a Hyperactive Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade.^[7] Under normal physiological conditions, receptor tyrosine kinases or G-protein coupled receptors activate PI3K. PI3K, a heterodimer composed of a regulatory and a catalytic subunit, then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).^{[1][10][11]} PIP3 recruits and

activates downstream kinases, most notably AKT.[10][11][12] Activated AKT proceeds to phosphorylate a wide array of substrates, including the mTOR complex 1 (mTORC1), which in turn promotes protein synthesis and cell growth.[10][12]

In APDS, genetic mutations lead to constitutive, unregulated activation of the PI3K δ isoform, which is predominantly expressed in hematopoietic cells.[1][9] This results in excessive production of PIP3 and sustained downstream signaling through AKT and mTOR, causing abnormal development and function of B and T lymphocytes.[1][12][13]

Leniolisib functions by selectively inhibiting the catalytic p110 δ subunit of PI3K δ .[1][14] It binds to the active site of the enzyme, preventing the conversion of PIP2 to PIP3.[1][11] This targeted inhibition effectively dampens the hyperactive downstream signaling, reducing AKT phosphorylation and modulating mTOR activity.[1][12][13] By normalizing this pathway in immune cells, **Leniolisib** addresses the underlying molecular defect in APDS, leading to a reduction in lymphoproliferation and a correction of immune dysregulation.[2][9]

Figure 1: Leniolisib's inhibition of the PI3K δ signaling pathway.

Quantitative Data

Biochemical and Cellular Activity

Leniolisib's potency and selectivity have been quantified through various in vitro assays. It demonstrates a marked preference for the PI3K δ isoform compared to other Class I PI3K isoforms.

Assay Type	Target Isoform	IC50 Value	Selectivity vs. PI3K δ	Reference
Cell-Free Enzyme Assay	PI3K δ	11 nM	-	[5]
PI3K α	244 nM	22-fold	[5]	
PI3K β	424 nM	38-fold	[5]	
PI3K γ	2,230 nM	202-fold	[5]	
Human Cell-Based Assay	PI3K δ	0.056 μ M	-	[15]
PI3K α	1.62 μ M	~29-fold	[15]	
PI3K β	2.37 μ M	~42-fold	[15]	
PI3K γ	>7.42 μ M	>132-fold	[15]	
Rat-1 Cell Line (mutant PI3K δ)	pAKT Inhibition	0.05 - 0.205 μ M	-	[15]

Table 1: In Vitro Inhibitory Activity of **Leniolisib**

In cell-based assays using Rat-1 fibroblasts engineered to express APDS-causative p110 δ mutations, **Leniolisib** treatment resulted in a concentration-dependent reduction of phosphorylated AKT (pAKT) levels.[9][13] This demonstrates its ability to counteract the hyperactivity of mutant PI3K δ enzymes.[9]

Clinical Efficacy in APDS (Phase 3 Trial NCT02435173)

The efficacy of **Leniolisib** was established in a global, randomized, triple-blind, placebo-controlled Phase 3 trial involving 31 APDS patients aged 12 years and older.[8][16] The study met its co-primary endpoints, demonstrating significant improvements in both immune dysregulation and lymphoproliferation over a 12-week period.[8][16][17]

Endpoint	Parameter	Leniolisib vs. Placebo (Adjusted Mean Change)	P-value	Reference
Co-Primary	Lymph Node Size (log10 SPD)	-0.25	0.0006	[8][16][17]
Co-Primary	Naïve B Cells (% of B cells)	37.30	0.0002	[8][16][17]
Secondary	Spleen Volume (cm ³)	-186	0.0020	[8]

Table 2: Key Efficacy Outcomes from the Phase 3 **Leniolisib** Trial (12 Weeks)

Treatment with **Leniolisib** led to a significant reduction in lymphadenopathy and spleen volume compared to placebo.[5][8] Furthermore, it prompted a normalization of the immune profile, evidenced by a substantial increase in the percentage of naïve B cells, which are typically reduced in APDS patients.[9][16]

Experimental Protocols

In Vitro pAkt Inhibition Assay in Transfected Cells

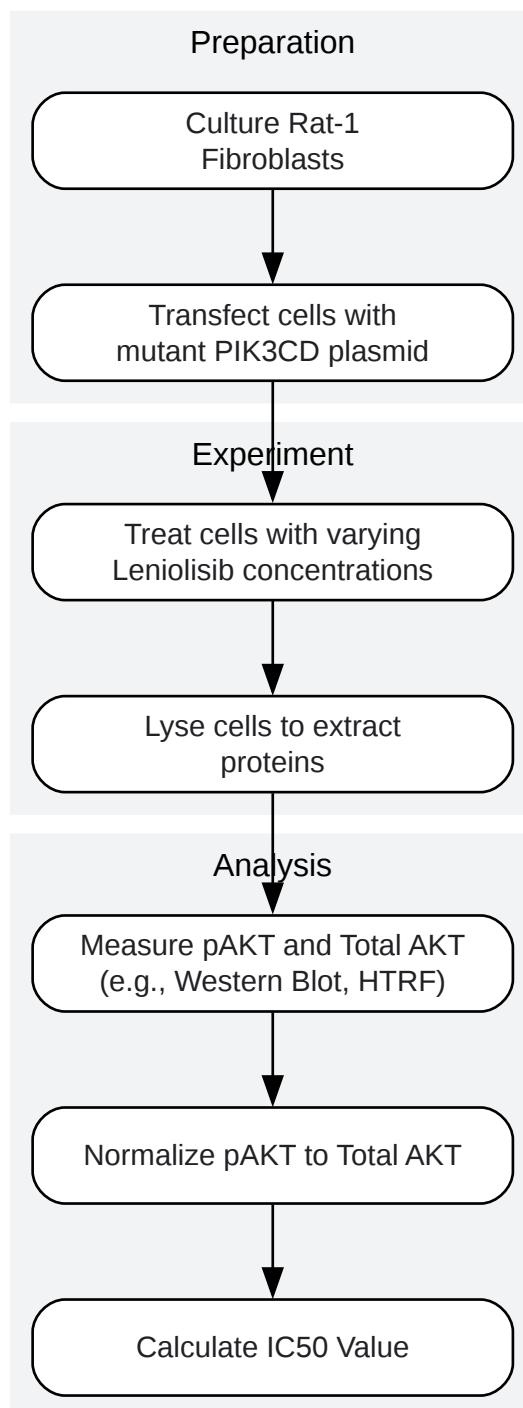
This assay is crucial for determining a compound's cellular potency against a specific kinase in a controlled environment.

Objective: To measure the effect of **Leniolisib** on the phosphorylation of AKT in a cell line overexpressing hyperactive mutant p110 δ .

Methodology:

- Cell Culture and Transfection: Mammalian Rat-1 fibroblasts are cultured under standard conditions.[18] Cells are then transiently transfected with plasmids containing cDNA for human PIK3CD with known APDS-causative mutations (e.g., E1021K, C416R).[9][18] A wild-type PIK3CD transfector serves as a control.

- Compound Treatment: After transfection, cells are treated with a range of concentrations of **Leniolisib** or a vehicle control for a specified period.
- Cell Lysis: Cells are washed and then lysed with a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
- Protein Quantification: The total protein concentration in the lysates is determined using a standard method like a BCA assay.
- pAKT Detection: The levels of phosphorylated AKT (at a specific site like Ser473) and total AKT are measured. This is commonly done using:
 - Western Blotting: Lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against pAKT(S473) and total AKT, followed by secondary antibodies for detection.[19]
 - Homogeneous Time-Resolved Fluorescence (HTRF): This high-throughput method uses a pair of antibodies (one for total AKT, one for pAKT) labeled with a donor and acceptor fluorophore.[18] The proximity of the antibodies when bound to phosphorylated AKT results in a measurable FRET signal.
- Data Analysis: The pAKT signal is normalized to the total AKT signal. The results are then plotted against the **Leniolisib** concentration to calculate the IC50 value.[19]



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